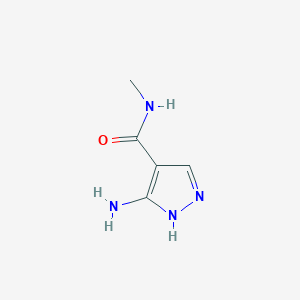

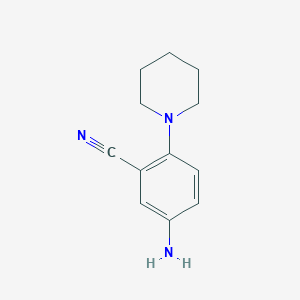

5-Amino-2-(piperidin-1-yl)benzonitrile

Übersicht

Beschreibung

The compound 5-Amino-2-(piperidin-1-yl)benzonitrile is a chemical entity that has been explored in the context of organic synthesis and chemical reactions. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 5-Amino-2-(piperidin-1-yl)benzonitrile.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature. For instance, a novel pyridine derivative with a piperidinyl substituent was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through a one-pot reaction . This suggests that similar methods could potentially be applied to synthesize 5-Amino-2-(piperidin-1-yl)benzonitrile, considering the structural similarities and reactivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the arrangement of atoms within a molecule and can be used to analyze the structure of 5-Amino-2-(piperidin-1-yl)benzonitrile. The presence of amino and nitrile groups adjacent to a piperidinyl ring suggests potential for interesting electronic and steric interactions within the molecule.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of amino and nitrile functional groups. For example, a derivative of L-iduronic acid containing a piperidine ring can be hydrolyzed to form an amide or an acid, and further derivatives can be synthesized from these intermediates . This indicates that 5-Amino-2-(piperidin-1-yl)benzonitrile may also undergo hydrolysis, and its amino group could be involved in the formation of amides or other derivatives.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 5-Amino-2-(piperidin-1-yl)benzonitrile, they do offer insights into the properties of structurally related compounds. For instance, the equilibrium between different forms of a compound containing a piperidine ring suggests that 5-Amino-2-(piperidin-1-yl)benzonitrile may also exhibit tautomeric or conformational isomerism . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the amino and nitrile groups, as well as the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Piperine derivatives, which are closely related to 5-Amino-2-(piperidin-1-yl)benzonitrile, have been studied for their interaction with iron surfaces, demonstrating potential as corrosion inhibitors. This is particularly relevant in the context of protecting metals from corrosion, offering applications in industrial and construction sectors (Belghiti et al., 2018).

Chemical Synthesis and Pharmacology : Various benzamide derivatives involving piperidin-1-yl groups have been synthesized and evaluated for their serotonin receptor agonist activity. This kind of research is important for developing new drugs targeting specific receptors (Sonda et al., 2003).

Spectral Analysis and Biological Evaluation : Synthesized compounds with structures similar to 5-Amino-2-(piperidin-1-yl)benzonitrile have been evaluated for their biological activities, including butyrylcholinesterase inhibition, showcasing their potential in biochemical and pharmacological research (Khalid et al., 2016).

Optical and Antimicrobial Properties : The synthesis and evaluation of benzothiazole derivatives with piperidine substituents have indicated potential applications in both optical properties and antimicrobial activity, thus opening doors for research in materials science and microbiology (Shafi et al., 2021).

Antimicrobial Screening : Piperidine and its derivatives have been explored for their antimicrobial properties, contributing to the development of new antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance (Mulwad & Mayekar, 2007).

Synthesis and Pharmacological Properties : Research on benzamide derivatives involving piperidin-1-yl groups has highlighted their potential as selective serotonin 4 receptor agonists, indicating applications in gastrointestinal motility and potential development of prokinetic agents (Sonda et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-amino-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-8-11(14)4-5-12(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQIHUYICPOCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445701 | |

| Record name | 5-Amino-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(piperidin-1-yl)benzonitrile | |

CAS RN |

34595-33-0 | |

| Record name | 5-Amino-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

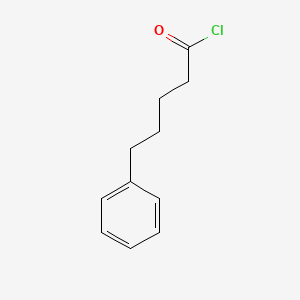

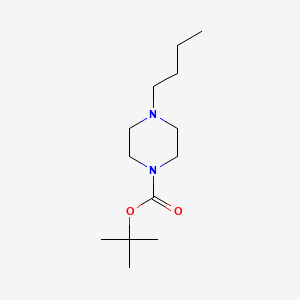

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)